molecular formula C23H19ClN4O4 B2949794 N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1112349-53-7

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2949794
CAS No.: 1112349-53-7
M. Wt: 450.88
InChI Key: GGWYYWOBUBEXJW-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a structurally complex molecule featuring:

  • A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen.
  • A pyridinone (2-oxopyridin-1(2H)-yl) ring linked to the acetamide’s carbonyl group.
  • A 1,2,4-oxadiazole heterocycle substituted with a p-tolyl (4-methylphenyl) group at the 5-position of the pyridinone ring.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4/c1-14-3-5-15(6-4-14)22-26-23(32-27-22)16-7-10-21(30)28(12-16)13-20(29)25-18-11-17(24)8-9-19(18)31-2/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWYYWOBUBEXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C19H18ClN3O3

This compound contains a 1,2,4-oxadiazole ring, which is known for its bioisosteric properties and wide spectrum of biological activities .

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazole exhibit notable anticancer properties. For instance, compounds containing this heterocyclic structure have been evaluated against various cancer cell lines. A study indicated that certain oxadiazole derivatives demonstrated significant cytotoxicity against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other tumor cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound 1HeLa92.4
Compound 2CaCo-22.76
Compound 3PXF 17529.27

The above data illustrates the varying degrees of effectiveness among different derivatives, highlighting the potential for further development in anticancer therapies.

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The chloro and methoxy groups enhance binding affinity to these targets. Moreover, the oxadiazole moiety has been shown to inhibit various biological pathways associated with cancer progression .

Other Biological Activities

Beyond anticancer properties, compounds with oxadiazole structures have demonstrated a range of biological activities including:

  • Antimicrobial : Several studies have reported antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Oxadiazole Compounds

CompoundBacteria TestedZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12

These findings suggest that this compound may also serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Synthesis and Evaluation

In a recent study involving the synthesis of various oxadiazole derivatives, compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(...) were screened for their biological activity. The results indicated promising anticancer activity with selectivity toward specific cancer cell lines .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the oxadiazole ring significantly affected the biological activity of the compounds. For instance, introducing different substituents on the phenyl ring led to enhanced potency against certain cancer types .

Chemical Reactions Analysis

Core Reactivity of 1,2,4-Oxadiazole Moieties

The 1,2,4-oxadiazole ring (present in the target compound) participates in:

  • Nucleophilic substitution reactions at electrophilic positions (C-3 or C-5) with amines or thiols

  • Ring-opening reactions under acidic/basic conditions to form intermediates like amidoximes

  • Coordination with metal ions via nitrogen and oxygen atoms, enabling catalytic applications

Acetamide Group Reactivity

The acetamide side chain undergoes:

  • Hydrolysis under strong acidic (HCl/H₂SO₄) or basic (NaOH) conditions, yielding carboxylic acid derivatives

  • N-Alkylation/Acylation using alkyl halides or acyl chlorides in the presence of bases like triethylamine

Pyridinone Ring Transformations

The 2-oxo-pyridin-1(2H)-yl group participates in:

  • Tautomerization between keto and enol forms, influencing hydrogen-bonding interactions

  • Electrophilic aromatic substitution (e.g., nitration, halogenation) at the C-3 and C-5 positions

Synthetic Optimization Data

Comparative analysis of reaction conditions for analogous oxadiazole derivatives:

Reaction TypeConventional Method (Yield/Time)Ultrasound/Microwave (Yield/Time)
Cyclization to oxadiazole65–75% yield, 6–8 h 85–92% yield, 20–30 min
N-Alkylation60–70% yield, 4–6 h 78–88% yield, 10–15 min

Ultrasound irradiation enhances reaction rates by 3–4× compared to classical heating .

Mechanistic Insights from Molecular Docking

For structurally related oxadiazoles (e.g., compound 2e in ):

  • Binding affinity : −5.93 kcal/mol with PIM1 kinase via hydrophobic interactions (Thr106, Met109, Lys53)

  • Hydrogen bonding : Critical interactions with Asp78 and Arg98 residues in DNA-topoisomerase II

Stability and Degradation Pathways

  • Photodegradation : UV exposure (λ = 254 nm) leads to 15% decomposition in 24 h via radical-mediated pathways

  • Thermal stability : Decomposition onset at 220°C (TGA data for analog 4c in )

Key Challenges in Functionalization

  • Steric hindrance from the p-tolyl group limits electrophilic substitution on the oxadiazole ring

  • Solubility limitations in polar solvents (e.g., water solubility < 0.1 mg/mL for analog 7d in )

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole and Acetamide Moieties

Compound A : N-(4-Fluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide ()
  • Key Differences :
    • Replaces the p-tolyl-oxadiazole with a piperidin-1-ylsulfonyl group.
    • Substitutes the 5-chloro-2-methoxyphenyl with a 4-fluorophenyl .
  • Implications :
    • The sulfonyl group may enhance solubility but reduce lipophilicity compared to the aromatic p-tolyl group.
    • Fluorine’s electronegativity could alter binding interactions in target proteins .
Compound B : N-(3-ethylphenyl)-2-{2-oxo-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl}acetamide ()
  • Key Differences :
    • Uses an isopropyl-substituted oxadiazole instead of p-tolyl.
    • Features a 3-ethylphenyl group on the acetamide.
  • Implications :
    • Bulkier isopropyl may sterically hinder target binding compared to planar p-tolyl.
    • Ethylphenyl’s hydrophobicity could increase membrane permeability .
Compound C : 5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide ()
  • Key Differences: Replaces the pyridinone with a 1,3,4-oxadiazole-carboxamide. Introduces a phenoxyphenyl substituent.
  • Implications: The 1,3,4-oxadiazole may confer different electronic properties versus 1,2,4-oxadiazole. Phenoxy groups often improve metabolic stability but may reduce solubility .

Analogs with Varied Heterocycles and Substituents

Compound D : N-(5-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
  • Key Differences :
    • Substitutes oxadiazole with a 1,2,4-triazole-thioether .
    • Replaces methoxy with methyl on the phenyl ring.
  • Implications :
    • Thioether linkage may enhance oxidative stability.
    • Triazole’s hydrogen-bonding capacity could alter target affinity .
Compound E : N-((6R,7R)-3-Methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-(p-tolyl)acetamide ()
  • Key Differences :
    • Embedded in a cephalosporin core with a β-lactam ring.
    • Retains the p-tolylacetamide moiety.
  • Implications :
    • Demonstrates antimicrobial activity, suggesting the p-tolyl group’s role in bacterial target binding.
    • Highlights the versatility of acetamide-oxadiazole motifs in diverse drug classes .

Data Tables: Structural and Functional Comparison

Compound Molecular Weight Key Substituents Notable Properties
Target Compound ~453.9* p-Tolyl-oxadiazole, 5-Cl-2-MeO-phenyl High lipophilicity, potential CNS activity
Compound A () ~421.4 Piperidinyl-sulfonyl, 4-F-phenyl Enhanced solubility, fluorinated
Compound B () 366.42 Isopropyl-oxadiazole, 3-Et-phenyl Moderate logP, steric bulk
Compound D () ~432.9 Triazole-thioether, 5-Cl-2-Me-phenyl Oxidative stability, H-bond donor

*Calculated based on formula.

Research Findings and Implications

  • Synthetic Routes : Many analogs (e.g., ) are synthesized via nucleophilic substitution or cyclization reactions, suggesting scalable methods for the target compound .
  • Bioactivity Trends :
    • p-Tolyl and chloro groups correlate with improved target binding in antimicrobial and kinase inhibitors ().
    • Methoxy groups may enhance metabolic stability by resisting oxidative degradation .
  • Contradictions : While oxadiazoles generally improve metabolic stability (), sulfonyl or triazole modifications () may unpredictably affect pharmacokinetics.

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